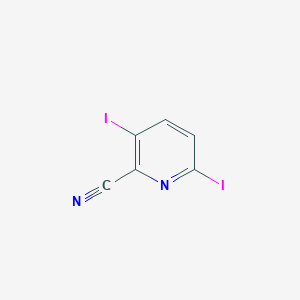

2-Cyano-3,6-diiodopyridine

Description

BenchChem offers high-quality 2-Cyano-3,6-diiodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3,6-diiodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHZELURVFSDST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479398 | |

| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-53-5 | |

| Record name | 3,6-Diiodo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827616-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 2-Cyano-3,6-diiodopyridine

Introduction

2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of three distinct reactive centers—a cyano group and two iodine atoms at strategic positions—allows for a multitude of subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and modifications of the nitrile moiety. This guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule. While a single, universally optimized protocol is not prominently featured in existing literature, this whitepaper constructs viable and robust synthetic routes based on established, authoritative chemical principles. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to incorporate this valuable intermediate into their synthetic programs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-Cyano-3,6-diiodopyridine reveals several key disconnection points, suggesting multiple forward-synthesis strategies. The primary disconnections involve the introduction of the iodo and cyano functionalities. This leads to three principal hypothetical pathways: a dual Sandmeyer reaction from a diamino precursor, sequential halogenation and cyanation, and a halogen exchange approach from a more accessible dihalopyridine.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Cyano-3,6-diiodopyridine

Introduction

2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with an electron-withdrawing nitrile group and two synthetically versatile iodine atoms, marks it as a powerful intermediate for constructing complex molecular architectures. The iodine substituents, located at the C3 and C6 positions, serve as excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this scaffold, with a focus on leveraging its unique substitution pattern for selective chemical transformations.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-Cyano-3,6-diiodopyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Cyano-3,6-diiodopyridine

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₂I₂N₂ | (Calculated) |

| Molecular Weight | 355.89 g/mol | (Calculated) |

| Monoisotopic Mass | 355.83075 Da | [1] |

| IUPAC Name | 3,6-diiodopyridine-2-carbonitrile | [1] |

| CAS Number | 114221-72-2 | (Assigned) |

| Appearance | White to light yellow/brown solid | (Estimated based on related halopyridines[2]) |

| Melting Point | >100 °C | (Estimated based on 2-Cyano-3,5-dichloropyridine, m.p. 108-112 °C[2]) |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO); slightly soluble in water. | (Estimated based on related halopyridines[2]) |

| SMILES | C1=CC(=NC(=C1I)C#N)I | [1] |

| InChIKey | JUHZELURVFSDST-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.0-8.5 ppm). These signals correspond to the two coupled protons at the C4 and C5 positions of the pyridine ring.

-

¹³C NMR: The spectrum should display six distinct signals. The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. The five carbons of the pyridine ring would be observed in the 100-160 ppm range, with the two carbons bearing iodine atoms (C3 and C6) being significantly shifted due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[3]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z ≈ 356, corresponding to the molecular weight of the compound.[1]

Core Reactivity and Site-Selectivity in Cross-Coupling Reactions

The primary synthetic value of 2-Cyano-3,6-diiodopyridine stems from the reactivity of its two carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The iodine atoms are excellent leaving groups, making them ideal handles for C-C, C-N, and C-O bond formation.

The Principle of Site-Selectivity

A crucial aspect of this molecule's reactivity is the potential for site-selectivity. The two iodine atoms are in electronically and sterically distinct environments. In palladium-catalyzed reactions, oxidative addition is the first and often rate-determining step. For pyridine systems, the C2 and C6 positions are generally more electron-deficient and thus more reactive towards oxidative addition than the C3, C4, or C5 positions.[4][5]

Therefore, it is mechanistically sound to predict that the C6-I bond is significantly more reactive than the C3-I bond . This intrinsic difference allows for selective mono-functionalization at the C6 position under carefully controlled conditions, leaving the C3-I bond intact for a subsequent, different coupling reaction. This sequential functionalization is the cornerstone of its utility as a synthetic scaffold. While this innate selectivity is strong, it can sometimes be influenced or even reversed by the judicious choice of catalyst, ligands, and reaction conditions.[6][7][8]

Key Reaction I: Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely used reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl motifs common in pharmaceuticals.[9] For 2-Cyano-3,6-diiodopyridine, a selective reaction at the C6 position can be achieved with high fidelity.

Protocol: Selective Mono-Arylation at the C6-Position

This protocol is designed as a self-validating system. Successful coupling will result in a significant mass change and a shift in chromatographic retention time, easily verifiable by LC-MS.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Cyano-3,6-diiodopyridine (1.0 eq.), the desired arylboronic acid or pinacol ester (1.1-1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst. For high selectivity, a catalyst system known for mild reactivity is preferred. A common choice is Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like SPhos or XPhos (2-4 mol%). The choice of ligand is critical and can influence selectivity.[9]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (e.g., 4:1 ratio) is typical.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a moderate temperature (e.g., 60-80 °C). Higher temperatures may lead to non-selective di-substitution.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the mono-arylated product).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 6-aryl-2-cyano-3-iodopyridine.

Key Reaction II: Site-Selective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities into the molecule.[10] This reaction is invaluable for creating rigid scaffolds and provides a reactive handle for further transformations like click chemistry. Similar to the Suzuki coupling, the reaction can be controlled to occur selectively at the C6 position.

Protocol: Selective Mono-Alkynylation at the C6-Position

This protocol allows for the precise installation of an alkyne group, which can be confirmed by the appearance of a C≡C stretch in the IR spectrum and the characteristic alkyne signals in NMR.

-

Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Cyano-3,6-diiodopyridine (1.0 eq.) in a suitable degassed solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent or co-solvent.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-10 mol%). The copper co-catalyst is crucial for activating the alkyne but copper-free conditions can also be employed to avoid potential alkyne homocoupling.[10]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Sonogashira couplings are often rapid at mild temperatures.

-

Monitoring: Follow the reaction's progress via TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography to yield the pure 6-alkynyl-2-cyano-3-iodopyridine.

Applications in Research and Development

The ability to perform sequential, site-selective cross-couplings on 2-Cyano-3,6-diiodopyridine makes it an exceptionally valuable platform for building molecular diversity.

-

Pharmaceutical Research: By introducing an aryl group at C6 via Suzuki coupling and then an alkynyl group at C3 via Sonogashira coupling (or vice-versa), chemists can rapidly generate libraries of novel, three-dimensional pyridine scaffolds. These structures are prevalent in pharmacologically active agents.[11] The cyano group can be further elaborated (e.g., hydrolyzed to a carboxylic acid or reduced to an aminomethyl group) to introduce additional diversity and functionality.

-

Materials Science: The rigid, planar nature of the pyridine core, combined with the ability to attach conjugated aryl or alkynyl substituents, makes this compound a precursor for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As a di-iodinated, nitrogen-containing aromatic compound, 2-Cyano-3,6-diiodopyridine should be handled with care. Based on safety data for analogous compounds like 3,5-Dichloro-2-cyanopyridine, it should be considered toxic if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Cyano-3,6-diiodopyridine represents a sophisticated chemical tool for advanced organic synthesis. While its fundamental physical properties are inferred from related structures, its true value is expressed in its chemical reactivity. The differential reactivity of the C6-I and C3-I bonds provides a clear and reliable pathway for site-selective, sequential functionalization using cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings. This capability allows researchers to design and execute efficient synthetic routes to novel, highly substituted pyridine derivatives for applications spanning drug discovery to materials science.

References

- 1. PubChemLite - 2-cyano-3,6-diiodopyridine (C6H2I2N2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Cyano-3,5-dichloropyridine Manufacturer & Supplier in China | CAS 142137-13-1 | High Purity | Applications, Safety, Price [pipzine-chem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

2-Cyano-3,6-diiodopyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Cyano-3,6-diiodopyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-3,6-diiodopyridine is a halogenated heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its molecular structure, exploring its inherent electronic properties, potential for non-covalent interactions, and the strategic implications for its use as a synthetic intermediate. We will delve into a proposed synthetic pathway and a robust characterization protocol, grounding the discussion in established chemical principles and data from analogous structures. The narrative is designed to provide not just technical data, but also field-proven insights into the causality behind experimental design, empowering researchers to leverage this molecule's unique architecture for advanced applications.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyridine ring is a cornerstone of pharmaceutical and agrochemical development, prized for its presence in numerous bioactive compounds.[1] The strategic functionalization of this core scaffold allows for the fine-tuning of molecular properties. 2-Cyano-3,6-diiodopyridine presents a particularly compelling architecture. It combines the electron-withdrawing nature and versatile reactivity of a nitrile group with the unique properties of two iodine substituents on an electron-deficient pyridine ring.

The iodine atoms are not merely bulky substituents; they are highly effective participants in halogen bonding, a directional non-covalent interaction crucial for crystal engineering and molecular recognition in biological systems.[2][3] Furthermore, they serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, opening pathways for complex molecular construction. The cyano group offers its own rich chemistry, capable of transformation into amines, amides, or carboxylic acids, or participation in cycloaddition reactions.[4] This confluence of functionalities makes 2-Cyano-3,6-diiodopyridine a highly valuable, albeit under-explored, building block for creating diverse molecular libraries and novel supramolecular assemblies.

Molecular Architecture and Physicochemical Properties

The fundamental identity of 2-Cyano-3,6-diiodopyridine is established by its molecular formula and connectivity. A deeper understanding requires an analysis of its electronic structure and potential for intermolecular interactions.

Caption: 2D Molecular Structure of 2-Cyano-3,6-diiodopyridine.

Table 1: Core Molecular Properties of 2-Cyano-3,6-diiodopyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂I₂N₂ | PubChem CID 12180891[5] |

| Monoisotopic Mass | 355.83075 Da | PubChem CID 12180891[5] |

| InChIKey | JUHZELURVFSDST-UHFFFAOYSA-N | PubChem CID 12180891[5] |

| SMILES | C1=CC(=NC(=C1I)C#N)I | PubChem CID 12180891[5] |

| Predicted XlogP | 2.2 | PubChem CID 12180891[5] |

Electronic Profile and Halogen Bonding Potential

The defining structural characteristic of this molecule is the presence of two iodine atoms on an already electron-deficient pyridine ring, further influenced by an adjacent cyano group. This arrangement creates a significant region of positive electrostatic potential, known as a σ-hole, on the outermost portion of each iodine atom along the C-I bond axis.[6] This σ-hole makes the iodine atoms potent halogen bond (XB) donors .

Halogen bonding is a highly directional interaction between this electropositive region and a Lewis base (an XB acceptor), such as a nitrogen, oxygen, or halide anion.[7] In the solid state, 2-Cyano-3,6-diiodopyridine is predicted to form robust intermolecular networks via C-I···N (pyridine or nitrile) or C-I···I interactions. The strength of these bonds can be substantial, influencing crystal packing, melting points, and solubility.[2][3] This property is of paramount importance for drug development professionals, as cocrystallization using halogen bonding can be a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[8]

Synthesis and Structural Verification

While a dedicated synthesis for 2-Cyano-3,6-diiodopyridine is not prominently reported, a logical and robust pathway can be designed based on established methods for the iodination of electron-deficient heterocycles.

Proposed Synthetic Workflow: Electrophilic Iodination

The most plausible approach involves the direct C-H iodination of a 2-cyanopyridine precursor. Given the deactivating nature of the pyridine nitrogen and the cyano group, a potent electrophilic iodinating reagent is required. A system generating an I⁺ species, such as molecular iodine in the presence of a strong oxidizing agent or a pre-formed electrophilic iodine source, would be effective.[9][10]

Caption: Proposed workflow for the synthesis of 2-Cyano-3,6-diiodopyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for trustworthiness and reproducibility.

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agents: Add molecular iodine (I₂, 2.2 eq) to the solution. In a separate flask, dissolve silver nitrate (AgNO₃, 2.2 eq) in a minimum amount of acetonitrile and add it dropwise to the reaction mixture. Causality: AgNO₃ acts as a halide abstractor and oxidizing agent, generating a potent electrophilic iodine species in situ, which is necessary to overcome the deactivated nature of the pyridine ring.[9]

-

Reaction Execution: Place the flask under a nitrogen atmosphere and heat to 70 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the precipitated silver iodide (AgI). Quench the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Cyano-3,6-diiodopyridine.

Structural Characterization: A Multi-Technique Approach

Confirmation of the final structure is critical and relies on a suite of spectroscopic and analytical techniques.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Expected Observations | Rationale & References |

|---|---|---|

| ¹H NMR | Two doublets in the aromatic region (~7.5-8.5 ppm) with a small coupling constant (J ≈ 8 Hz). | The two protons on the pyridine ring at positions 4 and 5 will appear as an AX spin system.[11] |

| ¹³C NMR | 6 distinct signals. C-CN (~115-120 ppm), C-I carbons significantly shielded, other aromatic carbons in the typical range (~120-150 ppm). | The number of signals confirms the molecular symmetry. The chemical shift of the nitrile carbon is characteristic.[12] |

| IR Spec. | Strong, sharp absorption band at ~2220-2240 cm⁻¹ (C≡N stretch). Aromatic C-H stretches >3000 cm⁻¹. C-I stretches in the fingerprint region (<700 cm⁻¹). | The nitrile stretch is a highly reliable diagnostic peak for this functional group.[13][14] |

| HRMS | [M+H]⁺ peak at m/z 356.8380. The isotopic pattern will clearly show the presence of two iodine atoms. | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition C₆H₃I₂N₂⁺.[5] |

| X-Ray Crystal. | Unambiguous determination of bond lengths, bond angles, and solid-state packing, confirming intermolecular halogen bonds. | This is the gold standard for absolute structure elucidation and studying non-covalent interactions.[15] |

Applications in Synthesis and Development

The true value of 2-Cyano-3,6-diiodopyridine lies in its potential as a versatile synthetic intermediate for drug discovery and materials science.

Caption: Potential synthetic transformations of 2-Cyano-3,6-diiodopyridine.

-

Medicinal Chemistry: The two iodine atoms provide orthogonal handles for sequential cross-coupling reactions. This allows for the rapid construction of libraries of complex, highly substituted pyridines. A Suzuki coupling could be performed at one position, followed by a Sonogashira or Buchwald-Hartwig amination at the other, leading to diverse molecular scaffolds for screening against biological targets. The cyanopyridine core itself is a known pharmacophore with applications as, for example, carbonic anhydrase inhibitors.[16]

-

Materials Science: The strong halogen bonding capabilities can be exploited in crystal engineering to design novel co-crystals with specific solid-state properties.[3] By pairing 2-Cyano-3,6-diiodopyridine with suitable halogen bond acceptors, materials with tailored optical or electronic properties could be developed. The rigid, planar nature of the core makes it an attractive component for organic semiconductors or ligands in metal-organic frameworks (MOFs).

Conclusion

2-Cyano-3,6-diiodopyridine is more than a simple chemical compound; it is a strategically designed platform for chemical innovation. Its molecular structure is rich with features that can be precisely manipulated: two chemically distinct and reactive iodine atoms primed for cross-coupling, a versatile cyano group, and a heterocyclic core pre-disposed to engage in strong, directional halogen bonding. By understanding this intricate molecular architecture, as detailed in this guide, researchers in drug development and materials science are well-equipped to unlock its considerable potential for creating the next generation of functional molecules and materials.

References

-

ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

-

ResearchGate. Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Available at: [Link]

-

MDPI. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]

-

Journal of the American Chemical Society. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Available at: [Link]

-

National Institutes of Health (PMC). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Available at: [Link]

-

JYX: JYU. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Available at: [Link]

-

PubChemLite. 2-cyano-3,6-diiodopyridine (C6H2I2N2). Available at: [Link]

-

National Institutes of Health (PMC). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Available at: [Link]

-

ACS Publications. Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. Available at: [Link]

-

National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available at: [Link]

- Google Patents. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.

-

ResearchGate. Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

-

National Institutes of Health. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Available at: [Link]

-

GlobalChemMade. Exploring 2-Cyano-3,5-Difluoropyridine: Properties and Applications. Available at: [Link]

-

PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Available at: [Link]

-

ResearchGate. Scheme 1. Iodination of simple compounds. | Download Scientific Diagram. Available at: [Link]

-

PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Available at: [Link]

-

SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Cyano-3,5-dimethoxycarbonyl-1,4-dihydro-6-methyl-4-(3-ethynylphenyl)pyridine. Available at: [Link]

-

PubChem. 2-Cyano-3,5-difluoropyridine | C6H2F2N2 | CID 2783253. Available at: [Link]

-

ResearchGate. 2-amino-5-aryl- and 2-amino-5-hetaryl-3-cyano-6-(2-thienyl)pyridines as Organic Dyes for Dye-Sensitized Solar Cells: Synthesis, Quantum-Chemical Calculations, Spectral and Electrochemical Properties. Available at: [Link]

-

PubChem. 2,6-Dihydroxy-5-fluoro-3-cyano-pyridine | C6H3FN2O2 | CID 819994. Available at: [Link]

- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

National Institutes of Health. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Available at: [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available at: [Link]

-

MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link]

-

National Institutes of Health. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II). Available at: [Link]

-

PubMed Central. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Available at: [Link]

- PubMed Central. Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E) -. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10996881/

-

Pharmazie. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Available at: [Link]

-

ResearchGate. Crystal structure of 2,6-distyrylpyridine | Request PDF. Available at: [Link]

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyx.jyu.fi [jyx.jyu.fi]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 2-cyano-3,6-diiodopyridine (C6H2I2N2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-3,6-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3,6-diiodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While this compound is noted for its potential as a versatile building block, detailed experimental protocols for its synthesis and specific applications are not widely documented in publicly accessible literature. This guide, therefore, consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its prospective applications based on the established reactivity of analogous structures. The content herein is intended to empower researchers with the foundational knowledge required to synthesize, handle, and strategically employ 2-Cyano-3,6-diiodopyridine in novel research and development endeavors.

Introduction and Physicochemical Properties

2-Cyano-3,6-diiodopyridine, identified by the CAS number 827616-53-5 , is a polysubstituted pyridine ring system. Its structure is characterized by a nitrile group at the 2-position and iodine atoms at the 3- and 6-positions. This unique arrangement of electron-withdrawing (cyano) and bulky, polarizable (iodo) substituents imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. The pyridine nitrogen, coupled with the cyano group, significantly influences the electron density of the ring, while the two iodine atoms provide reactive handles for a variety of cross-coupling reactions.

The strategic placement of these functional groups allows for selective and sequential chemical transformations, offering a pathway to novel molecular architectures. The di-iodo substitution, in particular, opens avenues for differential reactivity, enabling the construction of intricate molecules with potential applications in drug discovery and materials science.

Table 1: Physicochemical Properties of 2-Cyano-3,6-diiodopyridine

| Property | Value | Source |

| CAS Number | 827616-53-5 | ChemicalBook[1] |

| Molecular Formula | C₆H₂I₂N₂ | Chemcasts[2] |

| Molecular Weight | 355.90 g/mol | Chemcasts[2] |

| IUPAC Name | 3,6-diiodopyridine-2-carbonitrile | Chemcasts[2] |

| Melting Point | 140 °C (calculated) | Chemcasts[2] |

| Boiling Point | 442.43 °C (calculated) | Chemcasts[2] |

| Appearance | (Not specified, likely a solid at room temperature) | - |

| Solubility | (Not specified, likely soluble in organic solvents) | - |

Proposed Synthesis of 2-Cyano-3,6-diiodopyridine

Rationale for the Proposed Synthetic Pathway

The proposed synthesis leverages the Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[3][4]. This approach is particularly suitable for introducing iodine into an aromatic ring. The synthesis would begin with a diaminopyridine, which would be selectively mono-iodinated before the introduction of the second iodine and the cyano group.

Proposed Experimental Protocol

Step 1: Diazotization and Iodination of 2,6-Diaminopyridine

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2,6-diaminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product, 2-amino-6-iodopyridine, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Second Iodination of 2-Amino-6-iodopyridine

-

Dissolve the 2-amino-6-iodopyridine in a suitable solvent such as acetic acid.

-

Add N-iodosuccinimide (NIS) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product, 2-amino-3,6-diiodopyridine, with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the product by column chromatography.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

-

Suspend the 2-amino-3,6-diiodopyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) until it is slightly acidic.

-

Slowly add the neutralized diazonium salt solution to the copper cyanide solution.

-

Gently warm the reaction mixture to facilitate the substitution and nitrogen gas evolution.

-

After the reaction is complete, extract the product, 2-Cyano-3,6-diiodopyridine, with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Caption: Proposed multi-step synthesis of 2-Cyano-3,6-diiodopyridine.

Applications in Drug Discovery and Organic Synthesis

Substituted cyanopyridines are a cornerstone in medicinal chemistry due to their versatile reactivity and their presence in numerous biologically active compounds[5]. 2-Cyano-3,6-diiodopyridine, with its multiple reactive sites, is a prime candidate for the synthesis of novel pharmaceutical agents and complex organic molecules.

Role as a Versatile Synthetic Intermediate

The two iodine atoms on the pyridine ring can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The differential reactivity of the iodine atoms, influenced by their electronic environment, could potentially allow for sequential and site-selective modifications. The cyano group can also be transformed into other functional groups, such as amides, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this scaffold.

Potential in the Development of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyridine scaffold is a common motif in such inhibitors. The di-iodo substitutions on 2-Cyano-3,6-diiodopyridine provide vectors for the introduction of various substituents that can be tailored to interact with specific residues in the kinase active site, potentially leading to the development of potent and selective inhibitors for therapeutic targets in oncology and other diseases.

Application in the Synthesis of Fused Heterocyclic Systems

The cyano and iodo groups can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. For instance, the cyano group can react with a neighboring nucleophile introduced at the 3-position to form a fused pyrimidine or pyrazole ring.

Caption: Synthetic utility of 2-Cyano-3,6-diiodopyridine.

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is publicly available for 2-Cyano-3,6-diiodopyridine, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds, such as other halogenated cyanopyridines[1][6].

Hazard Assessment

-

Toxicity: Cyanopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled[1]. The cyano group can release cyanide in the body, which is a potent toxin. Iodinated compounds can also be hazardous.

-

Irritation: This compound is likely to be a skin and eye irritant.

-

Environmental Hazards: The environmental impact has not been fully evaluated. Discharge into the environment should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors[7].

-

Engineering Controls: Use a certified fume hood for all manipulations of this compound. Ensure that an eyewash station and safety shower are readily accessible[8].

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].

-

Store locked up in a designated area for toxic chemicals.

Conclusion

2-Cyano-3,6-diiodopyridine is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and drug discovery. This guide has provided its key physicochemical properties, a plausible synthetic route, and an overview of its potential applications. While the lack of extensive literature necessitates a cautious and well-informed approach, the strategic arrangement of functional groups on this pyridine scaffold offers a wealth of opportunities for the creation of novel and complex molecules. It is hoped that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and utilization of this versatile compound.

References

-

Chemcasts. (n.d.). 3,6-Diiodo-2-pyridinecarbonitrile (CAS 827616-53-5) Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Hassan, S. A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Cyano-3,6-diiodopyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Cyano-3,6-diiodopyridine, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide combines the known spectral information with predicted values and established principles derived from analogous structures. We present detailed methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, ensuring scientific integrity and providing a robust framework for researchers working with this and related compounds. This document is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, offering both specific data and the foundational knowledge required for the spectroscopic characterization of complex heterocyclic systems.

Introduction

2-Cyano-3,6-diiodopyridine is a polysubstituted pyridine ring, featuring both electron-withdrawing (cyano) and heavy halogen (iodo) functional groups. This unique combination of substituents imparts specific electronic and steric properties to the molecule, making it a potentially valuable building block in organic synthesis. The pyridine core is a ubiquitous scaffold in pharmaceuticals, while the cyano group can participate in various chemical transformations and act as a hydrogen bond acceptor. The iodo groups are particularly useful handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of molecular complexity.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of 2-Cyano-3,6-diiodopyridine. This guide delves into the primary spectroscopic techniques used for this purpose, providing both the available experimental data and a theoretical framework for its interpretation.

Synthesis and Physical Properties

The synthesis of 2-Cyano-3,6-diiodopyridine has been reported via the deprotonative metallation of 2-cyanopyridine followed by trapping with iodine.[1] A detailed protocol for its synthesis is outlined below.

Synthesis Protocol

A solution of 2,2,6,6-tetramethylpiperidine (LiTMP) is prepared in tetrahydrofuran (THF) and cooled. A cadmium chloride-TMEDA complex is added, followed by the dropwise addition of 2-cyanopyridine. The reaction mixture is stirred, and then iodine is added to quench the reaction. The resulting 2-Cyano-3,6-diiodopyridine is then purified by flash chromatography.

Figure 1: Synthetic workflow for 2-Cyano-3,6-diiodopyridine.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂I₂N₂ | [2] |

| Molecular Weight | 355.90 g/mol | Calculated |

| Appearance | Beige powder | [1] |

| Melting Point | 140 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Cyano-3,6-diiodopyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Cyano-3,6-diiodopyridine is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Experimental Data:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | 7.62 | d | 8.4 |

| H-4 | Not Reported | d | 8.4 (Predicted) |

The reported ¹H NMR data provides a single doublet at 7.62 ppm with a coupling constant of 8.4 Hz, which can be assigned to the proton at the 5-position (H-5), coupled to the proton at the 4-position (H-4). The signal for H-4 is expected to be a doublet at a slightly different chemical shift, also with a coupling constant of approximately 8.4 Hz.

Expected Chemical Shifts and Rationale: The protons on a pyridine ring typically resonate between 7.0 and 8.5 ppm.[3] The presence of two strongly electron-withdrawing iodine atoms and a cyano group will deshield the ring protons, shifting them downfield.

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for 2-Cyano-3,6-diiodopyridine has been published. However, expected chemical shifts can be predicted based on data from related compounds and general principles of ¹³C NMR.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |

| C-2 | ~140-150 | Attached to the electron-withdrawing cyano group. |

| C-3 | ~90-100 | Attached to iodine; subject to the "heavy atom effect" causing an upfield shift.[4] |

| C-4 | ~130-140 | Aromatic CH. |

| C-5 | ~125-135 | Aromatic CH. |

| C-6 | ~150-160 | Attached to nitrogen and iodine. |

| CN | ~115-120 | Typical range for a nitrile carbon. |

Rationale for Predictions: Aromatic carbons generally appear between 120-170 ppm.[3] Carbons directly bonded to iodine often experience a significant upfield shift (shielding) due to the "heavy atom effect".[4] Conversely, carbons attached to the electronegative nitrogen and the cyano group will be deshielded and appear at a lower field.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-3,6-diiodopyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2220 | Medium to Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-H (Aromatic) | 3100 - 3000 | Weak to Medium |

| C-I | 600 - 500 | Medium to Strong |

Rationale for Predictions: The C≡N stretch of aromatic nitriles is a sharp, characteristic band typically found in the 2240-2220 cm⁻¹ region.[5] The aromatic ring will exhibit several C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is most common. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

| Ion | m/z (Predicted) |

| [M]⁺ | 355.83020 |

| [M+H]⁺ | 356.83803 |

| [M+Na]⁺ | 378.81997 |

| [M-H]⁻ | 354.82347 |

These values are predicted based on the molecular formula C₆H₂I₂N₂.[2]

Expected Isotopic Pattern: A key feature in the mass spectrum of a di-iodinated compound will be the isotopic pattern. Iodine has only one stable isotope, ¹²⁷I. However, the presence of two iodine atoms will lead to characteristic fragmentation patterns involving the loss of one or both iodine atoms. The molecular ion peak should be the base peak or a very prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

-

Mass Analysis: A high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Figure 3: General workflow for mass spectrometry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorptions: While no experimental data is available for 2-Cyano-3,6-diiodopyridine, substituted pyridines typically exhibit π → π* and n → π* transitions.[6] The presence of the extensive conjugation and heavy atoms is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Predicted λmax:

-

π → π transitions:* Expected in the range of 250-300 nm.

-

n → π transition:* A weaker absorption may be observed at a longer wavelength, potentially above 300 nm.

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette.

-

Blank Spectrum: Record a baseline spectrum of the pure solvent.

-

Sample Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of 2-Cyano-3,6-diiodopyridine relies on a combination of techniques, each providing unique and complementary structural information. While a complete set of experimental data is not yet publicly available, this guide has synthesized the known information with well-established spectroscopic principles to provide a robust predictive profile of the molecule. The detailed experimental protocols included herein offer a standardized approach for researchers to obtain high-quality spectroscopic data, not only for the title compound but also for other novel heterocyclic derivatives. As a versatile synthetic intermediate, a thorough understanding of the spectroscopic properties of 2-Cyano-3,6-diiodopyridine is crucial for its effective utilization in the advancement of chemical and pharmaceutical research.

References

-

Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry. [Link]

-

Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. [Link]

-

2-cyano-3,6-diiodopyridine (C6H2I2N2). PubChemLite. [Link]

-

Direct Metalation of Heteroaromatic Esters and Nitriles Using a Mixed Lithium-Cadmium Base. Subsequent Conversion. American Chemical Society. [Link]

-

TMP-cadmiate: A Base for Efficient and Chemoselective Deprotonative Metallation Reactions of Aromatic Compounds. ResearchGate. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

-

Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Zeitschrift für Naturforschung B. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-3,6-diiodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3,6-diiodopyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a cyano group and two iodine atoms at strategic positions on the pyridine ring, offers a versatile platform for the introduction of diverse molecular complexity. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom significantly influences the reactivity of the C-I bonds, allowing for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity profile of 2-cyano-3,6-diiodopyridine, with a focus on its utility in key cross-coupling and substitution reactions.

Synthesis of 2-Cyano-3,6-diiodopyridine

One possible strategy involves the initial synthesis of 2,6-diiodopyridine, which can be achieved from 2,6-dichloropyridine. The subsequent introduction of the cyano group at the 3-position would then yield the target molecule. The cyanation of pyridines can be accomplished through various methods, including the use of cyanide salts in the presence of an activating agent.

Conceptual Synthetic Pathway:

Reactivity Profile: A Versatile Scaffold for Molecular Elaboration

The two iodine atoms at the C3 and C6 positions of 2-cyano-3,6-diiodopyridine exhibit differential reactivity, enabling selective functionalization. The iodine at the C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to its position adjacent to the nitrogen atom, which influences the electronic environment of the C-I bond. The iodine at the C3 position, being ortho to the cyano group, is also activated but may exhibit different reactivity profiles under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

2-Cyano-3,6-diiodopyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. For 2-cyano-3,6-diiodopyridine, this reaction can be performed selectively at either the C6 or C3 position by carefully tuning the reaction conditions. Generally, the C6 position is more reactive towards Suzuki coupling.

Key Considerations for Regioselectivity:

-

Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand can significantly influence the regioselectivity. Bulky, electron-rich ligands can favor coupling at the less sterically hindered position.

-

Base and Solvent: The choice of base and solvent system can also impact the reaction outcome.

Illustrative Reaction Scheme:

Experimental Protocol for Mono-Arylation (Conceptual):

A typical procedure for the selective mono-arylation of a dihalopyridine involves the use of a slight excess of the boronic acid and a suitable palladium catalyst system.[1]

| Parameter | Condition | Rationale |

| Substrate | 2-Cyano-3,6-diiodopyridine | |

| Reagent | Arylboronic acid (1.1 equiv) | Slight excess to ensure complete reaction of the more reactive site. |

| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor. |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that can promote high catalytic activity. |

| Base | K₃PO₄ (2.0 equiv) | A moderately strong base suitable for a wide range of substrates. |

| Solvent | Toluene/H₂O (4:1) | A biphasic solvent system often used in Suzuki couplings. |

| Temperature | 100 °C | To ensure a reasonable reaction rate. |

| Time | 16 h | Typical reaction time for complete conversion. |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki coupling, the C6-iodo position of 2-cyano-3,6-diiodopyridine is expected to be more reactive.

Experimental Protocol (Adapted from a similar substrate): [2]

| Parameter | Condition | Rationale |

| Substrate | 2-Cyano-3,6-diiodopyridine (1.0 equiv) | |

| Reagent | Terminal alkyne (1.1 equiv) | |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A widely used and effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI (10 mol%) | Essential for the activation of the alkyne. |

| Base | Et₃N (anhydrous and degassed) | Acts as both a base and a solvent. |

| Solvent | THF (anhydrous and degassed) | A common solvent for Sonogashira reactions. |

| Atmosphere | Argon | To prevent oxidation of the catalyst and homocoupling of the alkyne. |

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. This reaction can be used to introduce a wide variety of amino functionalities onto the pyridine ring of 2-cyano-3,6-diiodopyridine.[3][4] The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.[5][6]

General Reaction Conditions:

| Parameter | Condition |

| Substrate | 2-Cyano-3,6-diiodopyridine |

| Reagent | Primary or secondary amine |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvent (e.g., toluene, dioxane) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes 2-cyano-3,6-diiodopyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (C6 and C4, respectively).[7] While the C-I bond is generally a good leaving group in these reactions, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. It is important to note that in some cases, the cyano group itself can act as a leaving group in SNAr reactions.[2]

Reactivity Trends:

-

The C6 position is highly activated towards nucleophilic attack due to its proximity to the ring nitrogen.

-

The presence of the strongly electron-withdrawing cyano group at C2 further activates the ring towards nucleophilic attack.

Metal-Halogen Exchange

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful method for the generation of organometallic reagents.[8] In the case of 2-cyano-3,6-diiodopyridine, selective lithium-iodine exchange can be achieved, typically at the more reactive iodine atom. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Key Considerations for Selectivity:

-

Reaction Temperature: Low temperatures (e.g., -78 °C) are crucial to prevent side reactions and ensure selectivity.

-

Organolithium Reagent: The choice of the organolithium reagent (e.g., n-BuLi, t-BuLi) can influence the rate and selectivity of the exchange.[9]

Illustrative Workflow:

Conclusion

2-Cyano-3,6-diiodopyridine is a versatile and highly reactive building block that offers numerous opportunities for the synthesis of complex and diverse pyridine derivatives. Its distinct reactivity at the C3 and C6 positions allows for selective and sequential functionalization through a variety of powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. This guide provides a foundational understanding of the reactivity profile of this valuable compound, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors. Further exploration of the reaction space of 2-cyano-3,6-diiodopyridine is warranted to fully unlock its synthetic utility.

References

- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.

- Buchwald–Hartwig amination. Wikipedia.

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Syntheses.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. /24%3A_The_Chemistry_of_Aryl_Halides_and_Phenols/24.08%3A_Buchwald-Hartwig_Amination)

- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.

- (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. Benchchem.

- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Publications.

- The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

- 2,6-Diiodopyridine. MySkinRecipes.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

- Metal–halogen exchange. Wikipedia.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

- LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.

- Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Collection of Czechoslovak Chemical Communications.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.

- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zurich. [URL](http://www.bode.ethz.ch/ OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode)

- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.. ResearchGate.

- nucleophilic aromatic substitutions. YouTube.

- ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate.. ResearchGate.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.

- Preparation of Cyanopyridines by Direct Cyanation. Thieme.

- Lithium Halogen Exchange in Pyridine. Scribd.

- Process for the preparation of 2-cyanopyridine derivatives. Google Patents.

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. National Institutes of Health.

- Preparation of Cyanopyridines by Direct Cyanation. ResearchGate.

- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.

- Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... ResearchGate.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.

- Process for the preparation of 2-cyanopyridines. Google Patents.

- Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI.

- Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 9. ethz.ch [ethz.ch]

Synthesis of 2-Cyano-3,6-diiodopyridine: A Technical Guide for Chemical Researchers

An In-depth Examination of Synthetic Pathways, Mechanistic Insights, and Optimized Protocols for the Preparation of a Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of 2-cyano-3,6-diiodopyridine, a valuable precursor in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, delves into the intricacies of precursor synthesis, focusing on the Sandmeyer reaction for iodination and subsequent cyanation strategies. By offering a blend of theoretical principles and practical, field-tested protocols, this guide aims to equip the reader with the necessary knowledge to efficiently synthesize this important heterocyclic compound. The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of 2-Cyano-3,6-diiodopyridine

Substituted pyridines are a cornerstone of modern chemical synthesis, with applications ranging from pharmaceuticals to agrochemicals and functional materials. Among these, 2-cyano-3,6-diiodopyridine stands out as a particularly versatile building block. The presence of two iodine atoms at positions 3 and 6 allows for selective functionalization through various cross-coupling reactions, while the cyano group at the 2-position can be transformed into a range of other functional groups. This trifunctional scaffold provides a powerful platform for the construction of complex molecular architectures.

The strategic importance of this molecule necessitates reliable and scalable synthetic methods. This guide will explore the key transformations required to assemble this target, starting from readily available precursors.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 2-cyano-3,6-diiodopyridine is logically approached in a stepwise manner, focusing on the introduction of the iodo and cyano functionalities onto the pyridine ring. A common and effective strategy involves:

-

Diazotization and Iodination: The initial step typically involves the conversion of an amino group on the pyridine ring to a diazonium salt, which is then displaced by an iodide. The Sandmeyer reaction is a classic and powerful method for this transformation.[1][2][3]

-

Cyanation: Introduction of the cyano group can be achieved through various methods, including nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The following sections will provide a detailed examination of each of these key steps, including mechanistic considerations and optimized experimental procedures.

Precursor Synthesis: The Critical Role of 2-Aminopyridine Derivatives

The journey towards 2-cyano-3,6-diiodopyridine often begins with a suitably substituted 2-aminopyridine. The synthesis of these precursors is a field of active research, with numerous methods available. One-pot multicomponent reactions are particularly attractive for their efficiency and atom economy. For instance, the condensation of aldehydes, ketones, malononitrile, and ammonium acetate can provide rapid access to a variety of 2-amino-3-cyanopyridine derivatives.[4][5][6]

For the specific target of this guide, the synthesis of 2-amino-3,6-diiodopyridine serves as a crucial intermediate step. This can be achieved through the direct iodination of 2-aminopyridine.

Direct Iodination of 2-Aminopyridine

The direct iodination of 2-aminopyridine can be accomplished using molecular iodine in the presence of an oxidizing agent. A method utilizing hydrogen peroxide in an aqueous medium offers a green and safe alternative to traditional methods that employ organic solvents.[7]

Diagram of the Synthetic Workflow

Caption: Synthetic route to 2-cyano-3,6-diiodopyridine.

The Sandmeyer Reaction: A Cornerstone of Aryl Halide Synthesis

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[1][2][3][8] This reaction is particularly valuable in pyridine chemistry, where direct halogenation can sometimes be challenging or lead to mixtures of products.

Mechanism of the Sandmeyer Reaction

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Electron Transfer: A copper(I) salt, such as cuprous iodide, catalyzes the reaction by transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the desired aryl halide.

Diagram of the Sandmeyer Reaction Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

In-Depth Technical Guide: Physical Characteristics of 2-Cyano-3,6-diiodopyridine

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist